molecular formula C23H24N2O5 B050984 (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid CAS No. 142855-79-6

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid

Cat. No. B050984
M. Wt: 408.4 g/mol
InChI Key: ZYSRRJZAOFHCSC-FQEVSTJZSA-N
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Description

Synthesis Analysis

The synthesis of related fluorophore compounds, like 6-Methoxy-4-quinolone, demonstrates the general approach towards creating complex molecules with specific functional groups that offer strong fluorescence and stability in various conditions. Such methods involve multiple steps including acylation, Michael addition, and regioselective synthesis processes which are likely similar to those used in synthesizing our compound of interest (Hirano et al., 2004).

Molecular Structure Analysis

Structural studies of related compounds, such as (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, involve discussions on molecular conformations in solution and crystal form, based on NMR spectral and X-ray data (Chui et al., 2004). Such analyses are critical for understanding the molecular structure of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid.

Chemical Reactions and Properties

The compound's reactivity, such as in the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, can be influenced by the presence of electron-withdrawing or donating groups, affecting its chemical reactions and properties. The synthesis route often involves regioselective bromination, indicating a methodological approach to modifying the compound's chemical properties through selective functionalization (Guzei et al., 2010).

Physical Properties Analysis

The analysis of physical properties such as fluorescence, photostability, and pH-dependent behavior is crucial. For instance, compounds like 6-Methoxy-4-quinolone exhibit strong fluorescence across a wide pH range, which is a significant aspect when considering the physical properties of our compound of interest. These properties are essential for applications in biomedical analysis and labeling reactions, providing insights into the behavior of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid in different environments (Hirano et al., 2004).

Scientific Research Applications

1. Fluorescence in Biomedical Analysis A novel fluorophore, 6-methoxy-4-quinolone, derived from a related compound, has shown robust fluorescence characteristics, making it highly useful for biomedical analysis. Its fluorescence intensity remains stable across a wide pH range, making it versatile for various applications. Additionally, its high stability against light and heat ensures that its properties remain intact under rigorous conditions. This compound's application as a fluorescent labeling reagent for carboxylic acids has been demonstrated, showcasing its potential in analytical chemistry (Hirano et al., 2004).

2. Protecting Groups in Peptide Synthesis Protecting groups like 9H-xanthen-9-yl (Xan) and 2-methoxy-9H-xanthen-9-yl (2-Moxan) have been used for protecting cysteine residues in peptide synthesis. These groups can be introduced and removed efficiently, which is crucial for the success of peptide synthesis using the Nα-9-fluorenylmethyloxycarbonyl (Fmoc) strategy. The use of these groups ensures the stability of the peptide chains during the synthesis process (Han & Bárány, 1997).

3. Self-Assembly in Modified Amino Acids Certain Fmoc (Fluoren-9-ylmethoxycarbonyl) modified amino acids demonstrate unique self-assembling properties. These self-assembled structures have potential applications in designing novel architectures with specific functions. The temperature and concentration-dependent morphology of these structures indicate their versatile applications in material science and nanotechnology (Gour et al., 2021).

4. Enzyme-Activated Surfactants for Nanotube Dispersion N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been used as surfactants for carbon nanotubes. The interactions between these surfactants and nanotubes have been modeled, and the surfactants can be enzymatically activated to create homogeneous aqueous nanotube dispersions under specific conditions. This has implications for the controlled dispersion of nanotubes in various applications (Cousins et al., 2009).

properties

IUPAC Name

2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxoazepan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c26-21(27)13-25-12-6-5-11-20(22(25)28)24-23(29)30-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,24,29)(H,26,27)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSRRJZAOFHCSC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C(=O)[C@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373294
Record name Fmoc-[3S]-3-amino-1-carboxymethylcaprolactame
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid

CAS RN

142855-79-6
Record name Fmoc-[3S]-3-amino-1-carboxymethylcaprolactame
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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